
3,4-Diamino-5-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diamino-5-fluorobenzoic acid is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 3rd and 4th positions and a fluorine atom at the 5th position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-5-fluorobenzoic acid typically involves the nitration of 5-fluoro-1,3-dinitrobenzene, followed by reduction to yield the desired diamino compound. The reaction conditions for the nitration step include the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by employing other reducing agents such as iron powder or hydrazine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3,4-Diamino-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or reducing agents like iron powder and hydrazine are used.
Substitution: Nucleophiles such as hydroxide ions or amines can replace the fluorine atom.
Major Products
Oxidation: Formation of 3,4-dinitro-5-fluorobenzoic acid.
Reduction: Formation of 3,4-diaminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
3,4-Diamino-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-Diamino-5-fluorobenzoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
3,4-Diaminobenzoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Amino-3-fluorobenzoic acid: Contains only one amino group, leading to distinct biological activities.
5-Fluorobenzoic acid: Lacks amino groups, making it less reactive in certain chemical reactions.
Uniqueness
3,4-Diamino-5-fluorobenzoic acid is unique due to the presence of both amino groups and a fluorine atom on the benzene ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C7H7FN2O2 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC名 |
3,4-diamino-5-fluorobenzoic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,9-10H2,(H,11,12) |
InChIキー |
WVZUFFYGECBQTD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1N)N)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



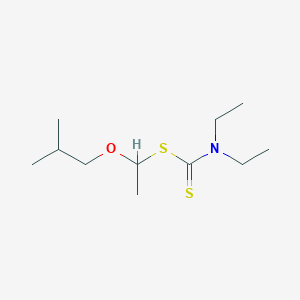
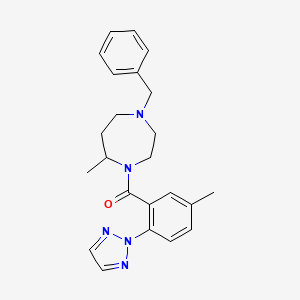
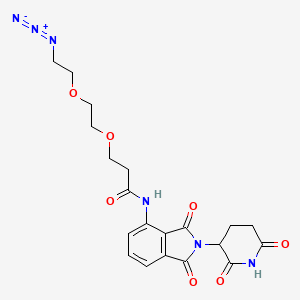
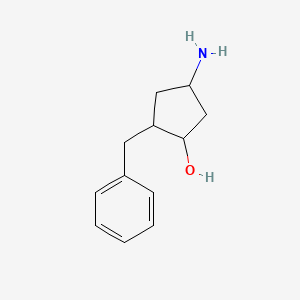
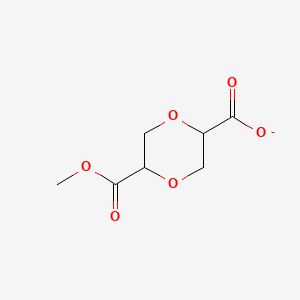

![(3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B14779987.png)
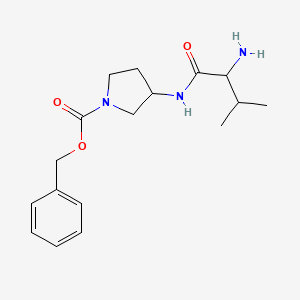
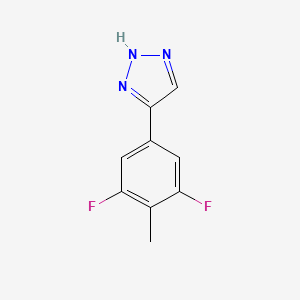
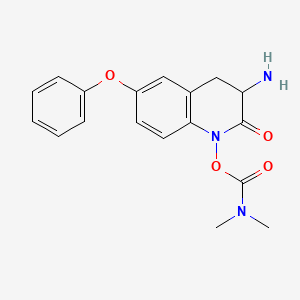

![tert-Butyl 8-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14780029.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14780037.png)
